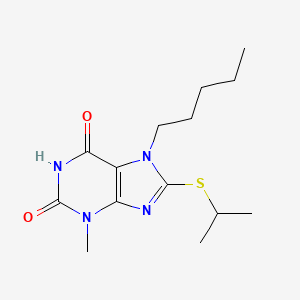
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring purine alkaloid found in various plants, including tea, coffee, and cocoa. It is a white crystalline powder with a bitter taste and a stimulant effect on the central nervous system. Methylxanthine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene acts as a non-selective antagonist of adenosine receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and inflammation. By blocking adenosine receptors, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene increases the levels of various neurotransmitters, including dopamine and norepinephrine, leading to its stimulant effects.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive performance, and decrease fatigue. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have cardiovascular effects, including increasing heart rate and blood pressure. Additionally, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have metabolic effects, including increasing thermogenesis and fat oxidation.
実験室実験の利点と制限
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has several advantages for lab experiments, including its stability and solubility in water. It is also relatively inexpensive and widely available. However, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has some limitations, including its potential toxicity at high doses and its non-specific effects on adenosine receptors.
将来の方向性
There are several future directions for research on 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene. One area of interest is its potential use as a therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene and its effects on various physiological processes. Finally, there is a need for further research on the safety and toxicity of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene, particularly at high doses.
合成法
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the reaction of theobromine with methyl iodide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been widely used in scientific research due to its ability to modulate various biochemical and physiological processes. It has been studied for its effects on the central nervous system, cardiovascular system, and metabolism. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBYHFPALLNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(methylethylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


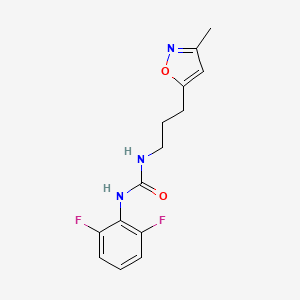
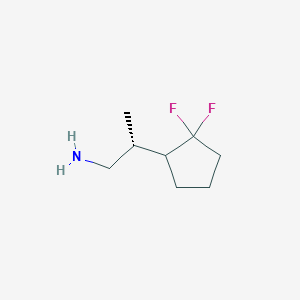
![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
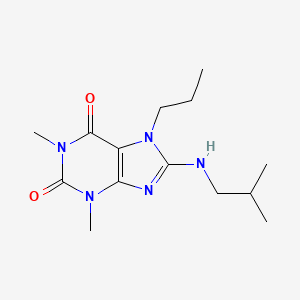
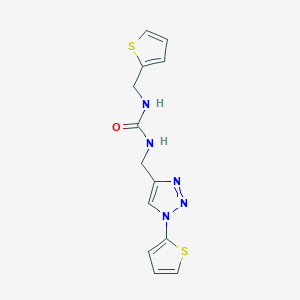
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)
![[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-2-yl]methyl N-methylcarbamate](/img/structure/B2758606.png)

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)